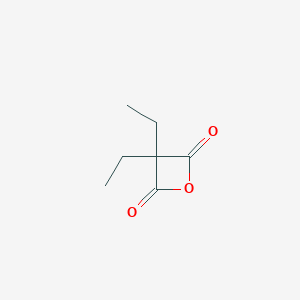
Iridium--magnesium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium–magnesium (1/3) is a compound consisting of iridium and magnesium in a 1:3 ratio. Iridium is a member of the platinum group metals and is known for its high density and corrosion resistance . Magnesium, on the other hand, is a lightweight metal with excellent mechanical properties . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of iridium–magnesium (1/3) typically involves the reduction of iridium salts with magnesium. One common method is the reduction of iridium trichloride with magnesium powder under high-temperature conditions. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of iridium–magnesium (1/3) involves similar reduction processes but on a larger scale. The use of high-purity iridium and magnesium is crucial to ensure the quality of the final product. The reaction is typically conducted in a controlled environment to maintain the desired stoichiometry and prevent contamination .
化学反応の分析
Types of Reactions: Iridium–magnesium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. When exposed to air, it reacts with oxygen to form a thin layer of iridium dioxide (IrO₂) and magnesium oxide (MgO) .
Common Reagents and Conditions: Common reagents used in the reactions of iridium–magnesium (1/3) include oxygen, halogens, and acids. For example, in the presence of hydrochloric acid, the compound can undergo a substitution reaction to form iridium chloride and magnesium chloride .
Major Products Formed: The major products formed from the reactions of iridium–magnesium (1/3) depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield iridium dioxide and magnesium oxide, while substitution reactions with halogens produce iridium halides and magnesium halides .
科学的研究の応用
Iridium–magnesium (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and hydroformylation . In biology and medicine, iridium-based compounds have shown promise as anticancer agents due to their ability to induce reactive oxygen species and cause DNA damage in cancer cells . In industry, iridium–magnesium (1/3) is used in the production of high-performance materials, such as thin films for electronic devices and coatings for corrosion-resistant applications .
作用機序
The mechanism by which iridium–magnesium (1/3) exerts its effects varies depending on the application. In catalytic reactions, the iridium component acts as the active site, facilitating the conversion of reactants to products. The magnesium component helps stabilize the iridium and enhances its catalytic activity . In anticancer applications, iridium-based compounds generate reactive oxygen species that cause oxidative stress and DNA damage in cancer cells, leading to cell death .
類似化合物との比較
Iridium–magnesium (1/3) can be compared to other iridium-based compounds, such as iridium dioxide (IrO₂) and iridium trichloride (IrCl₃). While iridium dioxide is primarily used for its catalytic properties, iridium trichloride is commonly used as a precursor for other iridium compounds . The unique combination of iridium and magnesium in iridium–magnesium (1/3) provides enhanced stability and catalytic activity compared to these individual compounds .
List of Similar Compounds:- Iridium dioxide (IrO₂)
- Iridium trichloride (IrCl₃)
- Iridium hexafluoride (IrF₆)
- Iridium tetroxide (IrO₄)
特性
CAS番号 |
60863-70-9 |
|---|---|
分子式 |
IrMg3 |
分子量 |
265.13 g/mol |
InChI |
InChI=1S/Ir.3Mg |
InChIキー |
SFQHQDZJVZAACH-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Mg].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


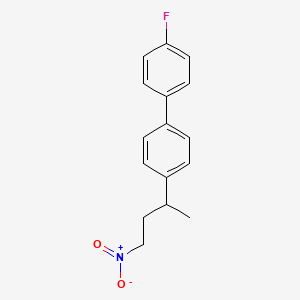
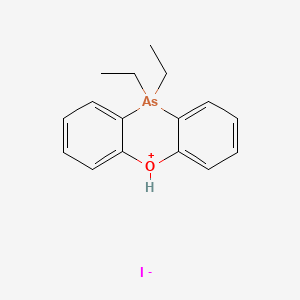
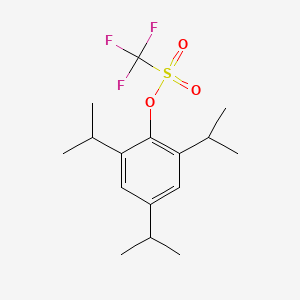
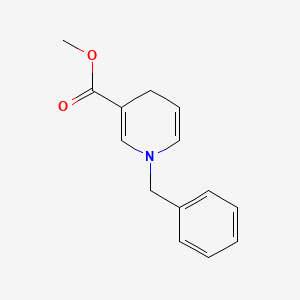
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
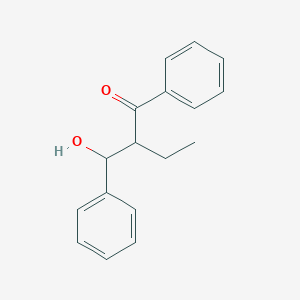


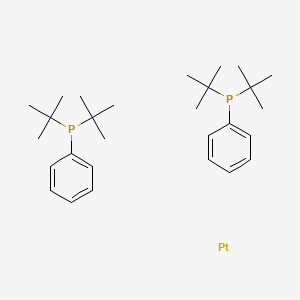
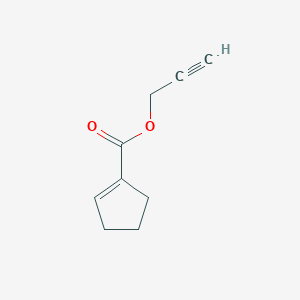
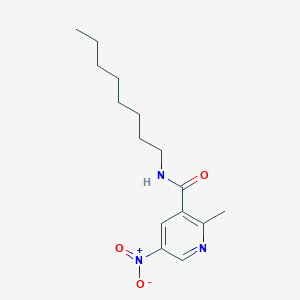
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
